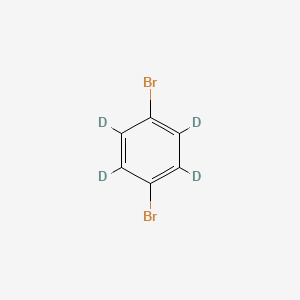

1,4-Dibromobenzene-d4

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1,4-dibromo-2,3,5,6-tetradeuteriobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2/c7-5-1-2-6(8)4-3-5/h1-4H/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWJPEBQEEAHIGZ-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1Br)[2H])[2H])Br)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60369903 | |

| Record name | 1,4-Dibromobenzene-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4165-56-4 | |

| Record name | 1,4-Dibromobenzene-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4165-56-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physical characteristics of 1,4-Dibromobenzene-d4

An In-depth Technical Guide to the Physical Characteristics of 1,4-Dibromobenzene-d4

This guide provides a comprehensive overview of the key physical and chemical properties of this compound, a deuterated analogue of 1,4-dibromobenzene. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physical and Chemical Properties

The quantitative physical and chemical data for this compound are summarized in the table below. This information is crucial for its application in various experimental and industrial settings.

| Property | Value |

| Chemical Formula | C₆D₄Br₂ |

| Molecular Weight | 239.93 g/mol |

| CAS Number | 4165-56-4 |

| Appearance | White to off-white solid |

| Melting Point | 88-90 °C |

| Boiling Point | 219 °C |

| Density | 1.872 g/mL at 25 °C |

| Solubility in Water | Practically insoluble |

| Solubility in Organic Solvents | Soluble in ethanol, benzene, chloroform, and very soluble in diethyl ether.[1] Freely soluble in hot ethanol, acetone, ether, and hot benzene.[2] |

Experimental Protocols

Detailed methodologies for determining the key physical properties of this compound are outlined below. These protocols are standard procedures in organic chemistry laboratories.

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of this compound is finely ground using a mortar and pestle to ensure uniform heat transfer.

-

Capillary Tube Loading: The open end of a capillary tube is tapped into the powdered sample. The tube is then inverted and gently tapped on a hard surface to pack the solid into the closed end. The sample height should be approximately 2-3 mm.[3]

-

Measurement:

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

For a preliminary determination, the sample is heated at a rapid rate (e.g., 10-20 °C/min) to find an approximate melting range.[4]

-

A second, more precise measurement is performed with a fresh sample. The temperature is rapidly increased to about 10-15 °C below the approximate melting point, and then the heating rate is slowed to 1-2 °C/min.[5]

-

-

Data Recording: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting point range.

Determination of Boiling Point (Thiele Tube Method)

For solid compounds, the boiling point is determined from a small amount of the substance after it has been melted.

Apparatus:

-

Thiele tube

-

High-boiling point mineral oil

-

Thermometer

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Rubber band or wire to attach the test tube to the thermometer

-

Heating source (e.g., Bunsen burner or heating mantle)

Procedure:

-

Sample Preparation: A small amount of this compound is placed in the small test tube, sufficient to create a liquid column of about 1-2 cm upon melting.

-

Apparatus Assembly:

-

The small test tube is attached to the thermometer using a rubber band, ensuring the bottom of the test tube is aligned with the thermometer bulb.

-

A capillary tube is placed inside the test tube with the sealed end up.[6]

-

The thermometer assembly is inserted into the Thiele tube containing mineral oil, ensuring the sample is below the oil level.

-

-

Heating and Observation:

-

The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.

-

As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.[6]

-

Heating is continued until a continuous and rapid stream of bubbles is observed.

-

-

Boiling Point Determination: The heat source is removed, and the apparatus is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[6]

Determination of Density (Liquid Displacement Method)

The density of a solid can be determined by measuring the volume of a liquid it displaces.

Apparatus:

-

Analytical balance

-

Graduated cylinder

-

A liquid in which this compound is insoluble (e.g., water)

Procedure:

-

Mass Measurement: A known mass of this compound is accurately weighed using an analytical balance.

-

Initial Volume Measurement: A specific volume of the displacement liquid (e.g., water) is measured in a graduated cylinder. This is the initial volume (V₁).

-

Volume Displacement: The weighed solid is carefully added to the graduated cylinder, ensuring it is fully submerged and no liquid is splashed out.

-

Final Volume Measurement: The new volume of the liquid in the graduated cylinder is recorded as the final volume (V₂).

-

Calculation: The volume of the solid is the difference between the final and initial volumes (V = V₂ - V₁). The density (ρ) is then calculated using the formula: ρ = mass / V

Logical Workflow for Physical Characterization

The following diagram illustrates the logical workflow for the physical characterization of this compound.

Caption: Workflow for the physical characterization of this compound.

References

A Comprehensive Technical Guide to the Synthesis and Purification of 1,4-Dibromobenzene-d4

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis and purification of 1,4-Dibromobenzene-d4 (p-Dibromobenzene-d4), a deuterated isotopic labeling compound. It is a valuable tool for various research applications, including its use as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS, and as a tracer in metabolic studies.[1] Deuteration can alter the pharmacokinetic and metabolic profiles of drug molecules, making such labeled compounds essential in drug development.[1]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is critical for handling, storage, and characterization of the compound.

| Property | Value |

| CAS Number | 4165-56-4[2][3][4] |

| Molecular Formula | C₆D₄Br₂[3] |

| Molecular Weight | 239.93 g/mol [3][4][5] |

| Appearance | Solid |

| Melting Point | 88-90 °C[2] |

| Boiling Point | 219 °C |

| Density | 1.872 g/mL at 25 °C |

| Isotopic Purity | Typically ≥98 atom % D[3] |

| Solubility | Soluble in alcohol, benzene (B151609), chloroform, toluene, and carbon tetrachloride.[6][7] Insoluble in water.[7] |

| Storage | Store at room temperature, away from light and moisture.[3] |

Synthesis Pathway

The synthesis of this compound is typically achieved through a two-step process. First, benzene is deuterated to produce benzene-d6 (B120219). Subsequently, benzene-d6 undergoes an electrophilic aromatic substitution reaction to introduce two bromine atoms, primarily at the para position.

Caption: Workflow for the synthesis and purification of this compound.

Experimental Protocols

Protocol 1: Synthesis of Benzene-d6 via Acid-Catalyzed Exchange

This protocol describes a common method for deuterating benzene using a strong deuterated acid. This electrophilic substitution mechanism involves the repeated exchange of hydrogen atoms for deuterium (B1214612) atoms on the aromatic ring.[8]

Materials:

-

Benzene (C₆H₆)

-

Deuterated sulfuric acid (D₂SO₄, 98% in D₂O) or Trifluoroacetic acid-d (CF₃CO₂D)[9]

-

Anhydrous sodium carbonate (Na₂CO₃)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Deuterium oxide (D₂O)

-

Diethyl ether

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine benzene and an excess of deuterated sulfuric acid.

-

Heat the mixture under reflux for several hours to facilitate the H/D exchange. The reaction progress can be monitored by ¹H NMR by observing the disappearance of the benzene proton signal.

-

After cooling to room temperature, carefully pour the reaction mixture over crushed ice made from D₂O.

-

Transfer the mixture to a separatory funnel. Extract the organic layer with diethyl ether.

-

Wash the organic layer sequentially with cold D₂O, a saturated sodium bicarbonate solution (in D₂O), and again with D₂O to neutralize and remove any remaining acid.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent by rotary evaporation.

-

Purify the resulting benzene-d6 by distillation to obtain the final product.

Protocol 2: Synthesis of this compound via Electrophilic Bromination

This protocol details the bromination of the newly synthesized benzene-d6. A Lewis acid catalyst is used to generate a potent electrophile (Br⁺) that reacts with the deuterated aromatic ring.[10]

Materials:

-

Benzene-d6 (C₆D₆)

-

Liquid Bromine (Br₂)

-

Iron filings (Fe) or anhydrous iron(III) bromide (FeBr₃)

-

Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂) as solvent

-

10% Sodium thiosulfate (B1220275) solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous calcium chloride (CaCl₂)

Procedure:

-

To a three-necked flask fitted with a dropping funnel, a condenser, and a magnetic stirrer, add benzene-d6 and iron filings in the chosen solvent.

-

Cool the flask in an ice bath. Slowly add liquid bromine from the dropping funnel with constant stirring. The reaction is exothermic and should be controlled carefully. The iron filings will react with bromine to form the iron(III) bromide catalyst in situ.

-

After the addition is complete, allow the mixture to stir at room temperature until the reaction is complete (typically monitored by GC-MS).

-

Quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, 10% sodium thiosulfate solution (to remove excess bromine), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous calcium chloride.

-

Filter and remove the solvent by rotary evaporation to yield the crude product, which will be a mixture of this compound and the ortho-isomer.

Protocol 3: Purification by Recrystallization

Purification is essential to isolate the desired 1,4- (para) isomer from the 1,2- (ortho) isomer and other impurities. Recrystallization is a highly effective method for this separation.[6][7]

Materials:

-

Crude this compound solid

-

Ethanol (B145695) (EtOH) or Methanol (B129727) (MeOH)[6][7]

Procedure:

-

Transfer the crude solid product to an Erlenmeyer flask.

-

Add a minimal amount of hot ethanol or methanol to the flask and heat the mixture gently (e.g., on a hot plate) until all the solid dissolves.

-

Remove the flask from the heat and allow it to cool slowly to room temperature. The 1,4-isomer is less soluble and will crystallize out as white needles. Cooling in an ice bath can further increase the yield.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

-

Dry the purified crystals in a vacuum oven or in the dark under vacuum to obtain pure this compound.[6][7] The purity can be confirmed by melting point analysis and spectroscopic methods (NMR, GC-MS).

Summary of Synthetic Parameters

The following table summarizes key parameters for a typical synthesis protocol. Note that yields are representative and can vary based on specific reaction conditions and scale.

| Step | Key Reagents | Catalyst | Typical Solvent | Temperature | Typical Yield |

| Deuteration | Benzene, D₂SO₄ | (Acid-catalyzed) | None | Reflux | >90% |

| Bromination | Benzene-d6, Br₂ | Fe or FeBr₃ | CCl₄ | 0 °C to RT | 70-80% (crude) |

| Purification | Crude Product | N/A | Ethanol/Methanol | Hot, then cool | >85% (from crude) |

Safety and Handling

-

This compound: May cause skin, eye, and respiratory irritation.[4] It is also considered toxic to aquatic life.[4]

-

Benzene: Is a known carcinogen and is highly flammable.[11] All handling should be performed in a well-ventilated fume hood.

-

Bromine: Is highly corrosive, toxic, and causes severe burns. Handle with extreme care, using appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.

-

Acids and Solvents: Strong acids are corrosive. Organic solvents are typically flammable.

Always consult the Safety Data Sheet (SDS) for each chemical before use and adhere to standard laboratory safety procedures.[12][13] All experimental work should be conducted in a properly functioning chemical fume hood.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | 4165-56-4 [chemicalbook.com]

- 3. 1,4-Dibromobenzene (Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 4. This compound | C6H4Br2 | CID 2733419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. Page loading... [wap.guidechem.com]

- 7. 1,4-Dibromobenzene | 106-37-6 [chemicalbook.com]

- 8. aklectures.com [aklectures.com]

- 9. researchgate.net [researchgate.net]

- 10. chemistrystudent.com [chemistrystudent.com]

- 11. Deuterated benzene - Wikipedia [en.wikipedia.org]

- 12. sds.chemdox.com [sds.chemdox.com]

- 13. armar-europa.de [armar-europa.de]

Applications of 1,4-Dibromobenzene-d4 in Organic Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dibromobenzene-d4 is the deuterated analog of 1,4-dibromobenzene (B42075), where the four hydrogen atoms on the benzene (B151609) ring are replaced with deuterium (B1214612). This isotopic labeling makes it a valuable tool in various fields of organic synthesis and analytical chemistry. Its chemical properties are nearly identical to its non-deuterated counterpart, allowing it to participate in a wide range of chemical transformations. The presence of deuterium, however, provides a unique spectroscopic signature, making it particularly useful for mechanistic studies, as an internal standard in mass spectrometry and NMR spectroscopy, and for the synthesis of more complex deuterated molecules.[1][2][3]

This guide provides a comprehensive overview of the applications of this compound in organic synthesis, with a focus on its utility in cross-coupling reactions. It includes detailed experimental protocols for key transformations, quantitative data, and graphical representations of reaction mechanisms and workflows.

Core Applications in Organic Synthesis

The primary utility of this compound in organic synthesis lies in its role as a building block for the introduction of a deuterated p-phenylene unit into larger molecules. The two bromine atoms serve as versatile handles for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon bonds, enabling the construction of complex molecular architectures with isotopic labels.

Use as a Synthetic Intermediate

This compound is a key starting material for the synthesis of a range of deuterated compounds, including:

-

Deuterated Oligophenylenes and Polymers: Sequential or polymerization reactions using this compound can lead to the formation of deuterated oligophenylenes and conjugated polymers like poly(p-phenylenevinylene) (PPV). These materials are of interest in materials science for studying the kinetic isotope effect on their electronic and photophysical properties.

-

Isotopically Labeled Drug Analogues: In drug development, deuterium labeling can alter the metabolic profile of a drug candidate, potentially leading to improved pharmacokinetic properties. This compound can be used to synthesize deuterated analogues of drugs containing a p-phenylene moiety.[2]

-

Internal Standards for Analytical Chemistry: Due to its distinct mass, this compound and its derivatives are excellent internal standards for quantitative analysis by GC-MS or LC-MS, allowing for accurate quantification of the corresponding non-deuterated analytes in complex matrices.[2]

Key Reactions and Experimental Protocols

The following sections provide detailed experimental protocols for the two most common and powerful cross-coupling reactions involving this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound. It is a highly versatile and widely used method for the formation of C-C bonds. In the context of this compound, this reaction can be used to synthesize deuterated biphenyls, terphenyls, and other polyaromatic structures.

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.1 - 2.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 eq)

-

Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water, THF/Water)

Procedure:

-

To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed solvent system to the flask.

-

Add the palladium catalyst to the reaction mixture under a positive pressure of the inert gas.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water and extract the product with an organic solvent (e.g., ethyl acetate, diethyl ether).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography or recrystallization.

Logical Workflow for Suzuki-Miyaura Coupling

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Sonogashira Coupling

The Sonogashira coupling is a palladium- and copper-co-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This reaction is a powerful tool for the synthesis of substituted alkynes. Using this compound, this reaction allows for the preparation of deuterated arylalkynes and conjugated enynes.

This protocol provides a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

-

This compound (1.0 eq)

-

Terminal alkyne (1.1 - 2.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)

-

Copper(I) co-catalyst (e.g., CuI, 1-5 mol%)

-

Base (e.g., Triethylamine, Diisopropylamine)

-

Solvent (e.g., THF, DMF)

Procedure:

-

To a flame-dried Schlenk flask, add this compound, the palladium catalyst, and the copper(I) co-catalyst.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the anhydrous solvent and the amine base.

-

Add the terminal alkyne dropwise to the stirred reaction mixture.

-

Stir the reaction at room temperature or heat to a specified temperature (typically 40-70 °C) until the starting material is consumed, as monitored by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium (B1175870) chloride solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography.

Catalytic Cycle of Suzuki-Miyaura Coupling

Caption: Simplified mechanism of the Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle of Sonogashira Coupling

Caption: Simplified mechanism of the Sonogashira cross-coupling reaction.

Quantitative Data

The following tables summarize key quantitative data for this compound and representative yields for its cross-coupling reactions. It is important to note that reaction yields are highly dependent on the specific substrates, catalyst system, and reaction conditions used.

Table 1: Physical and Isotopic Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₆D₄Br₂ | [1] |

| Molecular Weight | 239.93 g/mol | [1] |

| CAS Number | 4165-56-4 | [1] |

| Melting Point | 88-90 °C | [3] |

| Boiling Point | 219 °C | [3] |

| Density | 1.872 g/mL at 25 °C | [3] |

| Isotopic Purity | Typically ≥98 atom % D | [4] |

Table 2: Representative Yields for Cross-Coupling Reactions of Aryl Bromides

| Reaction Type | Aryl Bromide | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

| Suzuki-Miyaura | 1,4-Dibromobenzene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 85-95 |

| Suzuki-Miyaura | 1,4-Dibromobenzene | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 90 | 90-98 |

| Sonogashira | 1,4-Dibromobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | RT-50 | 80-95 |

| Sonogashira | 1,4-Dibromobenzene | Trimethylsilylacetylene | Pd(PPh₃)₄/CuI | i-Pr₂NH | Toluene | 70 | 85-97 |

Note: The yields presented in Table 2 are typical for the non-deuterated 1,4-dibromobenzene and serve as a general guide. Similar yields can be expected for this compound under optimized conditions.

Conclusion

This compound is a highly valuable, isotopically labeled building block in modern organic synthesis. Its ability to participate in a wide array of cross-coupling reactions, particularly the Suzuki-Miyaura and Sonogashira couplings, allows for the efficient and controlled introduction of a deuterated p-phenylene moiety into diverse molecular frameworks. This capability is of significant importance in the fields of materials science for the synthesis of novel deuterated polymers and in drug discovery for the preparation of isotopically labeled drug candidates and analytical standards. The protocols and data presented in this guide provide a solid foundation for researchers and scientists to effectively utilize this compound in their synthetic endeavors.

References

The Synthetic Versatility of 1,4-Dibromobenzene-d4: A Technical Guide to Novel Compound Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: 1,4-Dibromobenzene-d4, the deuterated analog of 1,4-dibromobenzene, serves as a valuable and versatile starting material in the synthesis of a wide array of novel compounds. Its utility stems from the presence of two reactive bromine atoms, which can be sequentially or simultaneously functionalized through various cross-coupling reactions. The incorporation of a deuterated benzene (B151609) ring offers a unique tool for researchers in drug discovery and materials science, enabling mechanistic studies, metabolic profiling, and the development of materials with tailored properties. This technical guide provides an in-depth overview of the core methodologies for utilizing this compound in the synthesis of novel compounds, complete with experimental protocols and data presented for easy comparison.

Core Synthetic Methodologies

The primary routes for the functionalization of this compound involve palladium-catalyzed cross-coupling reactions. These reactions offer a powerful and efficient means to form new carbon-carbon and carbon-heteroatom bonds with high selectivity and functional group tolerance. The three most prominent and widely employed methods are the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Heck coupling.

Table 1: Overview of Key Cross-Coupling Reactions for this compound

| Reaction | Coupling Partner | Bond Formed | Typical Catalyst System | Key Advantages |

| Suzuki-Miyaura Coupling | Organoboron Reagents (e.g., boronic acids, boronate esters) | C(sp²) - C(sp²) | Pd catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), Base (e.g., K₂CO₃, Cs₂CO₃) | Mild reaction conditions, high functional group tolerance, commercial availability of a wide range of boronic acids. |

| Sonogashira Coupling | Terminal Alkynes | C(sp²) - C(sp) | Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst (e.g., CuI), Amine base (e.g., Et₃N, i-Pr₂NH) | Direct formation of aryl alkynes, mild reaction conditions. |

| Heck Coupling | Alkenes | C(sp²) - C(sp²) | Pd catalyst (e.g., Pd(OAc)₂, Pd/C), Base (e.g., Et₃N, K₂CO₃) | Direct arylation of alkenes, good stereoselectivity. |

Synthesis of a Novel Compound: 1,4-Bis(phenylethynyl)benzene-d4

A prime example of a novel compound synthesized from this compound is 1,4-bis(phenylethynyl)benzene-d4. This class of molecules, known as diarylalkynes, are of significant interest in materials science for their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs), due to their fluorescent properties.[1]

Reaction Pathway: Sonogashira Coupling

The synthesis of 1,4-bis(phenylethynyl)benzene-d4 is efficiently achieved through a double Sonogashira coupling reaction between this compound and two equivalents of phenylacetylene (B144264).

Caption: Synthetic pathway for 1,4-bis(phenylethynyl)benzene-d4.

Experimental Protocol: Sonogashira Coupling of this compound

This protocol is adapted from established procedures for Sonogashira couplings.[2][3]

Materials:

-

This compound

-

Phenylacetylene

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Copper(I) iodide (CuI)

-

Triethylamine (B128534) (Et₃N), freshly distilled

-

Toluene (B28343), anhydrous

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol), and CuI (0.1 mmol).

-

Add anhydrous toluene (20 mL) and freshly distilled triethylamine (5 mL).

-

To the stirred solution, add phenylacetylene (2.2 mmol) dropwise via syringe.

-

Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with toluene.

-

Combine the filtrates and wash with a saturated aqueous solution of ammonium (B1175870) chloride (2 x 20 mL) and then with brine (1 x 20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to yield the pure 1,4-bis(phenylethynyl)benzene-d4.

Table 2: Characterization Data for 1,4-Bis(phenylethynyl)benzene

| Property | Value |

| Molecular Formula | C₂₂H₁₀D₄ |

| Molecular Weight | 282.39 g/mol |

| Appearance | Pale yellow solid |

| Melting Point | >300 °C (decomposes) |

| ¹H NMR (CDCl₃, 300 MHz) δ (ppm) | 7.55-7.52 (m, 4H), 7.37-7.34 (m, 6H) |

| ¹³C NMR (CDCl₃, 75 MHz) δ (ppm) | 131.9, 131.6, 128.8, 128.4, 123.3, 123.0, 91.5, 89.5 |

| Mass Spectrometry (MALDI-MS) | m/z: 282.1 (M⁺) |

Note: The NMR data provided is for the non-deuterated analog, 1,4-bis(phenylethynyl)benzene. The spectrum for the deuterated compound would show the absence of signals corresponding to the deuterated benzene ring.[4]

Experimental Workflow for Cross-Coupling Reactions

The general workflow for performing a palladium-catalyzed cross-coupling reaction with this compound is outlined below. This workflow can be adapted for Suzuki, Sonogashira, and Heck reactions with appropriate modifications to the coupling partners, catalyst system, and reaction conditions.

Caption: General experimental workflow for cross-coupling reactions.

Logical Relationships in Sequential Cross-Coupling

A key advantage of using this compound is the potential for sequential cross-coupling reactions to synthesize unsymmetrical biaryl or diaryl compounds. This is achieved by exploiting the differential reactivity of the two bromine atoms or by controlling the stoichiometry of the reagents.

Caption: Logical pathways for symmetrical and unsymmetrical products.

Conclusion

This compound is a highly valuable building block for the synthesis of novel deuterated compounds. Through well-established palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Heck couplings, researchers can access a diverse range of functionalized aromatic structures. The ability to perform both double and sequential couplings allows for the creation of both symmetrical and unsymmetrical molecules with high precision. The incorporation of deuterium (B1214612) provides an essential tool for a variety of applications in drug discovery and materials science, making this compound a key starting material for innovative chemical synthesis.

References

Technical Guide to the Isotopic Purity and Enrichment of 1,4-Dibromobenzene-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methods and data related to the isotopic purity and enrichment of 1,4-Dibromobenzene-d4 (p-Dibromobenzene-d4). This deuterated aromatic compound is a crucial tool in various scientific applications, including as an internal standard for quantitative mass spectrometry, a tracer in metabolic studies, and in the synthesis of complex deuterated molecules.[1] Understanding and verifying its isotopic composition is paramount for ensuring the accuracy and reliability of experimental results.

Core Concepts: Isotopic Purity and Enrichment

It is essential to distinguish between two key terms:

-

Isotopic Enrichment: This refers to the percentage of a specific isotope (in this case, deuterium) at a designated labeled position within a molecule.[2] For this compound, a stated isotopic enrichment of 98 atom % D means that at each of the four deuterated positions on the benzene (B151609) ring, there is a 98% probability of finding a deuterium (B1214612) atom and a 2% probability of finding a hydrogen atom.

-

Isotopic Purity (Species Abundance): This term describes the percentage of molecules in the entire sample that have the exact desired isotopic composition (i.e., C₆D₄Br₂).[1][2] Due to the statistical nature of deuterium incorporation during synthesis, a sample will contain a distribution of isotopologues (e.g., C₆D₃HBr₂, C₆D₂H₂Br₂, etc.). High isotopic enrichment is a prerequisite for high isotopic purity.

Quantitative Data Summary

The isotopic purity and enrichment of this compound are critical parameters that can vary between batches and suppliers. The following tables summarize typical specifications and a theoretical isotopologue distribution.

Table 1: Supplier Specifications for this compound

| Supplier | Isotopic Purity / Enrichment | Chemical Purity |

| Sigma-Aldrich | 98 atom % D | - |

| Cambridge Isotope Laboratories | 98% | 98% |

| MedChemExpress | - | 99.94% |

Note: "atom % D" refers to isotopic enrichment. Other values may represent isotopic purity. Refer to the supplier's Certificate of Analysis for lot-specific data.[3][4][5]

Table 2: Theoretical Isotopologue Distribution for this compound at 98% Isotopic Enrichment

| Isotopologue (Species) | Molecular Formula | Mass (Da) | Theoretical Abundance (%) |

| d4 | C₆D₄Br₂ | 239.93 | 92.24 |

| d3 | C₆D₃HBr₂ | 238.92 | 7.53 |

| d2 | C₆D₂H₂Br₂ | 237.92 | 0.23 |

| d1 | C₆DH₃Br₂ | 236.91 | <0.01 |

| d0 (unlabeled) | C₆H₄Br₂ | 235.90 | <0.01 |

This distribution is calculated based on a binomial expansion assuming an equal isotopic enrichment of 98% at each of the four labeled positions.[2] The presence of bromine isotopes (⁷⁹Br and ⁸¹Br) will further complicate the mass spectrum, resulting in a characteristic isotopic pattern for each isotopologue.

Experimental Protocols for Isotopic Analysis

The determination of isotopic purity and enrichment of this compound is primarily accomplished using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4][6]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating this compound from potential impurities and for determining the distribution of its isotopologues.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a volatile organic solvent (e.g., dichloromethane, hexane) at a concentration of approximately 1 mg/mL.

-

Prepare a dilution series to determine the optimal concentration for analysis.

-

If available, prepare a solution of unlabeled 1,4-dibromobenzene (B42075) as a reference standard.

-

-

GC-MS Instrumentation and Parameters (Example):

-

Gas Chromatograph: Agilent 8890 GC System or equivalent.

-

Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

-

GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating aromatic compounds.

-

Injector: Split/splitless inlet, operated in split mode (e.g., 20:1 split ratio) to avoid detector saturation.

-

Injector Temperature: 250°C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp: 10°C/min to 200°C.

-

Hold: 5 minutes at 200°C.

-

-

MS Transfer Line Temperature: 280°C.

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

MS Scan Range: m/z 50-300 to cover the expected mass range of the parent ion and fragments.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time (compared to the unlabeled standard, if run).

-

Extract the mass spectrum for this peak.

-

Analyze the isotopic cluster of the molecular ion. The relative abundances of the ions corresponding to the d4, d3, d2, etc., isotopologues are used to calculate the isotopic purity. Corrections for the natural isotopic abundance of carbon and bromine should be applied for accurate quantification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H and ²H NMR, provides detailed information about the extent and location of deuteration.

Methodology:

-

Sample Preparation:

-

Dissolve an accurately weighed sample of this compound (e.g., 5-10 mg) in a suitable deuterated solvent (e.g., chloroform-d, acetone-d6) in a 5 mm NMR tube. The use of a non-deuterated internal standard of known concentration and purity is recommended for quantitative analysis.[7]

-

-

¹H NMR for Isotopic Enrichment:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters for Quantitative Analysis:

-

Pulse Sequence: A standard single-pulse experiment.

-

Relaxation Delay (d1): A long relaxation delay is crucial for accurate quantification. It should be at least 5 times the longest T₁ relaxation time of the protons being measured (typically 30-60 seconds for aromatic protons).[8]

-

Pulse Angle: A calibrated 90° pulse.

-

Number of Scans: Sufficient scans to achieve a high signal-to-noise ratio (S/N > 250:1).[7]

-

-

Data Analysis:

-

Carefully integrate the residual proton signals in the aromatic region (around 7.3 ppm for the unlabeled compound).[9]

-

Compare the integral of the residual proton signals to the integral of the known internal standard to calculate the amount of non-deuterated species, and thus the isotopic enrichment.

-

-

-

²H NMR for Direct Detection and Quantification:

-

Spectrometer: A spectrometer equipped with a deuterium probe.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment without proton decoupling.

-

Solvent: A non-deuterated solvent (e.g., chloroform, acetone) can be used.[10]

-

-

Data Analysis:

-

The spectrum will show a signal for the deuterium atoms on the aromatic ring.

-

The integral of this signal can be used to quantify the amount of deuterated compound relative to an internal standard.[10]

-

-

Workflow and Logical Relationships

The following diagram illustrates the workflow for the comprehensive analysis of the isotopic purity and enrichment of this compound.

Caption: Workflow for Isotopic Analysis of this compound.

References

- 1. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]

- 2. Enrichment â Cambridge Isotope Laboratories, Inc. [isotope.com]

- 3. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. resolvemass.ca [resolvemass.ca]

- 5. 1,4-二溴苯-d4 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 6. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to 4-Anilino-6,7-Dimethoxyquinazoline Derivatives: Properties, Uses, and Experimental Protocols

A Note on CAS Number 4165-56-4: Initial searches for CAS number 4165-56-4 identify the compound as 1,4-Dibromobenzene-d4. This deuterated aromatic compound is primarily used as a tracer or internal standard in analytical chemistry, and as a chemical intermediate. However, the core requirements of this technical guide, focusing on signaling pathways, drug development, and experimental protocols for researchers, strongly indicate an interest in the pharmacologically active 4-anilino-6,7-dimethoxyquinazoline scaffold. This guide will therefore focus on this latter class of compounds, which are potent inhibitors of key signaling pathways in cancer biology.

Core Properties of 4-Anilino-6,7-Dimethoxyquinazoline Derivatives

The 4-anilino-6,7-dimethoxyquinazoline core structure is a cornerstone in the development of targeted cancer therapies. These compounds are particularly known for their potent inhibition of receptor tyrosine kinases (RTKs), especially the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). By competing with ATP at the kinase domain, these inhibitors block downstream signaling pathways that are crucial for tumor cell proliferation, survival, and angiogenesis.

Quantitative Data on Inhibitory Activity

The following table summarizes the inhibitory activities of representative 4-anilino-6,7-dimethoxyquinazoline derivatives against key molecular targets and cancer cell lines.

| Compound/Derivative | Target(s) | IC50 Value | Cell Line | IC50 Value |

| 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035) | EGFR | 0.025 nM[1] | - | - |

| Vandetanib (ZD6474) | VEGFR2 | 40 nM[2][3] | HUVEC (VEGF-stimulated proliferation) | 60 nM[2] |

| VEGFR3 | 110 nM[2][3] | PC-9 | 90 nM[2] | |

| EGFR | 500 nM[2][3] | A549 | 2.7 µM[2] | |

| Calu-6 | 13.5 µM[2] | |||

| Compound 8a (with 3-bromoaniline (B18343) and morpholine (B109124) substitutions) | - | - | A431 | 1.78 µM[4] |

| Gefitinib (Iressa) | EGFR | - | A431 | 8.31 µM[4] |

| Erlotinib (Tarceva) | EGFR | - | A431 | 8.31 µM[4] |

Primary Uses in Research and Drug Development

Derivatives of 4-anilino-6,7-dimethoxyquinazoline are extensively utilized in oncology research and drug development as:

-

Anticancer Agents: Their primary application is as potential therapeutics for various solid tumors that overexpress or have mutated EGFR or VEGFR.[4][5]

-

Tool Compounds: They serve as valuable research tools for elucidating the roles of EGFR and VEGFR signaling in cancer and other diseases.

-

Probes for Imaging: Radiolabeled versions, such as [11C]-PD153035, have been developed as positron emission tomography (PET) agents to monitor EGFR expression in tumors.[6][7]

Signaling Pathway Inhibition

The anticancer effects of 4-anilino-6,7-dimethoxyquinazoline derivatives stem from their ability to inhibit the EGFR and VEGFR signaling pathways. These pathways, when activated, trigger a cascade of intracellular events that promote cell growth, proliferation, survival, and the formation of new blood vessels (angiogenesis) to supply the tumor.

EGFR and VEGFR Signaling Pathway Inhibition

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. benthamdirect.com [benthamdirect.com]

- 6. Assessment of 11C‐labeled‐4‐N‐(3‐bromoanilino)‐6, 7‐dimethoxyquinazoline as a positron emission tomography agent to monitor epidermal growth factor receptor expression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [ O-11C- methyl]4- N-(3-Bromoanilino)-6,7-dimethoxyquinazoline - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,4-Dibromobenzene-d4: Molecular Weight and Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular weight and mass spectrometric properties of 1,4-Dibromobenzene-d4. This deuterated aromatic compound is a crucial tool in analytical chemistry, particularly as an internal standard in quantitative mass spectrometry-based assays commonly employed in drug development and environmental analysis.

Core Physicochemical Properties

This compound, with the chemical formula C₆D₄Br₂, is a deuterated analog of 1,4-dibromobenzene. The substitution of hydrogen with deuterium (B1214612) atoms results in a predictable mass shift, making it an ideal internal standard for analytical quantification.

| Property | Value | Source |

| Chemical Formula | C₆D₄Br₂ | [1][2][3] |

| Average Molecular Weight | 239.93 g/mol | [1][2][4] |

| Monoisotopic Mass | 237.89308 Da | [1] |

| CAS Number | 4165-56-4 | [1][3][5] |

| Isotopic Purity | Typically ≥98 atom % D | [4] |

| Appearance | White to off-white solid | [6] |

Mass Spectrometry: Fragmentation and Isotopic Signature

The mass spectrum of this compound is characterized by the distinct isotopic pattern of bromine and fragmentation patterns typical for aromatic halides. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), the molecular ion appears as a characteristic cluster of peaks. For a molecule containing two bromine atoms, the expected isotopic pattern for the molecular ion [M]⁺• and its isotopologues [M+2]⁺• and [M+4]⁺• is in a ratio of approximately 1:2:1.

Electron ionization (EI) mass spectrometry of this compound is expected to produce a series of fragment ions. The primary fragmentation pathway involves the loss of a bromine radical, followed by the loss of the second bromine radical, and potentially the elimination of a neutral acetylene (B1199291) (C₂D₂) molecule from the deuterated phenyl ring.

| Ion | Proposed Structure | Key Fragment Ions (m/z) |

| Molecular Ion | [C₆D₄Br₂]⁺• | 238, 240, 242 |

| Loss of Br | [C₆D₄Br]⁺ | 159, 161 |

| Loss of 2Br | [C₆D₄]⁺ | 80 |

| Loss of Br and C₂D₂ | [C₄D₂Br]⁺ | 131, 133 |

Note: The m/z values are based on the most abundant isotopes (¹²C, ²D, ⁷⁹Br, ⁸¹Br) and represent the expected major peaks in the isotopic clusters.

Experimental Protocols

This compound is frequently utilized as an internal standard in Gas Chromatography-Mass Spectrometry (GC-MS) for the quantification of volatile and semi-volatile organic compounds. The following is a representative experimental protocol.

General Protocol for Quantification of an Analyte in a Sample Matrix using this compound as an Internal Standard by GC-MS

1. Preparation of Standard Solutions:

-

Primary Stock Solution of this compound (IS): Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol, acetonitrile) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

-

Working Internal Standard Solution: Dilute the primary stock solution to a working concentration that is appropriate for the expected concentration range of the analyte.

-

Calibration Standards: Prepare a series of calibration standards by spiking a blank matrix with known concentrations of the analyte and a constant concentration of the working internal standard solution.

2. Sample Preparation:

-

To a known volume or weight of the sample, add a precise volume of the working internal standard solution.

-

Perform the necessary sample extraction procedure (e.g., liquid-liquid extraction, solid-phase extraction) to isolate the analyte and internal standard from the sample matrix.

-

Concentrate or dilute the extract as needed to bring the analyte concentration within the range of the calibration curve.

3. GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

-

Inlet Temperature: 250 °C.

-

Oven Temperature Program: An appropriate temperature gradient to ensure separation of the analyte and internal standard from other matrix components (e.g., start at 50 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230 °C.

-

Scan Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity. Monitor characteristic ions for both the analyte and this compound (e.g., m/z 240 for the internal standard).

-

4. Data Analysis:

-

Integrate the peak areas of the analyte and the internal standard.

-

Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area) for each calibration standard and sample.

-

Construct a calibration curve by plotting the response ratio against the analyte concentration for the calibration standards.

-

Determine the concentration of the analyte in the samples by interpolating their response ratios on the calibration curve.

Visualizing Workflows and Fragmentation

To further clarify the experimental process and the mass spectrometric behavior of this compound, the following diagrams are provided.

Caption: A typical experimental workflow for quantitative analysis using an internal standard.

Caption: Predicted electron ionization fragmentation pathway of this compound.

References

- 1. This compound | C6H4Br2 | CID 2733419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,4-Dibromobenzene (Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 3. This compound | ZEOTOPE [zeotope.com]

- 4. 1,4-二溴苯-d4 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | 4165-56-4 [chemicalbook.com]

- 6. medchemexpress.com [medchemexpress.com]

A Comprehensive Technical Guide to the Safe Handling of 1,4-Dibromobenzene-d4

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides critical safety and handling information for 1,4-Dibromobenzene-d4, a deuterated aromatic compound. Adherence to these protocols is essential to ensure the safety of laboratory personnel and the protection of the environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. The compound presents the following hazards:

-

Skin Irritation: Causes skin irritation upon direct contact.[1][2][3][4]

-

Serious Eye Irritation: Causes serious eye irritation.[1][2][3][4]

-

Respiratory Tract Irritation: May cause respiratory irritation if inhaled.[1][2][3][4]

-

Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[1][2][3]

While it is not classified as a carcinogen, mutagen, or reproductive toxicant, it may be harmful if swallowed.[1][2]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value |

| Chemical Formula | C₆D₄Br₂ |

| Molecular Weight | 239.93 g/mol [5] |

| CAS Number | 4165-56-4[1][2][5] |

| Appearance | Solid |

| Melting Point | 88-90 °C[6] |

| Boiling Point | 219 °C |

| Density | 1.872 g/mL at 25 °C |

| Flash Point | 100.0 °C (closed cup) |

| Isotopic Purity | ≥98 atom % D |

Exposure Controls and Personal Protection

To minimize exposure risks, the following engineering controls and personal protective equipment (PPE) are mandatory when handling this compound.

Engineering Controls

-

Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[1][2] Local exhaust ventilation should be provided to control the emission of dust and vapors at the source.

Personal Protective Equipment (PPE)

A visual guide to the required PPE is provided below.

Caption: Essential Personal Protective Equipment for Handling this compound.

-

Eye/Face Protection: Wear chemical safety goggles with side-shields conforming to EN166 or NIOSH-approved standards.[3]

-

Skin Protection: Wear impervious protective gloves (e.g., nitrile rubber) and a lab coat.[1][3] Wash hands thoroughly after handling.[1][2]

-

Respiratory Protection: If ventilation is inadequate or dust is generated, wear a NIOSH-approved respirator.[1][2]

Safe Handling and Storage Procedures

A systematic approach to handling and storage is crucial for safety.

Caption: Workflow for the Safe Handling and Disposal of this compound.

-

Handling: Avoid contact with skin and eyes.[3] Avoid the formation of dust and aerosols.[3] Do not eat, drink, or smoke in work areas.[1][2]

-

Storage: Keep the container tightly closed in a dry and well-ventilated place.[3] Store at room temperature away from light and moisture.[5]

First-Aid and Emergency Procedures

In the event of exposure or an accident, follow these first-aid measures and emergency protocols.

First-Aid Measures

| Exposure Route | First-Aid Instructions |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][3] |

| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][3] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1][3] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[1][3] |

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment.[3] Evacuate personnel to safe areas.[3] Avoid dust formation and breathing vapors, mist, or gas.[3]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so.[3] Do not let the product enter drains.[3]

-

Methods for Cleaning Up: Sweep up and shovel the material.[3] Collect in a suitable, closed container for disposal.[3]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]

-

Hazardous Combustion Products: Hazardous decomposition products formed under fire conditions include carbon oxides and hydrogen bromide gas.[3]

-

Special Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[3]

Toxicological Information

While specific quantitative toxicological data for this compound is limited, the primary hazards are irritation to the skin, eyes, and respiratory system.[1][3] It is categorized as may be harmful if swallowed.[1][3]

Experimental Protocol: Dermal Irritation Assessment

The following is a generalized protocol for assessing the dermal irritation potential of a substance like this compound, based on standard OECD guidelines.

Objective: To determine the potential of this compound to cause skin irritation.

Materials:

-

This compound

-

Test subjects (e.g., rabbits, in vitro tissue models)

-

Gauze patches

-

Occlusive dressing

-

Physiological saline

-

Draize scoring system for skin reactions

Methodology:

-

Preparation of Test Substance: Prepare a defined concentration of this compound in a suitable vehicle if necessary. For a solid, it may be moistened with a small amount of an inert vehicle to ensure good skin contact.

-

Application:

-

Apply a 0.5 g or 0.5 mL dose of the test substance to a small area (approximately 6 cm²) of the shaved skin of the test subject.

-

Cover the application site with a gauze patch and secure it with an occlusive dressing.

-

-

Exposure: The exposure period is typically 4 hours.

-

Observation:

-

After the exposure period, remove the dressing and wash the treated area to remove any residual test substance.

-

Observe and score the skin reactions (erythema and edema) at 1, 24, 48, and 72 hours after patch removal.

-

-

Data Analysis:

-

Calculate the mean score for erythema and edema for each observation period.

-

Classify the substance based on the scoring system (e.g., non-irritant, mild irritant, moderate irritant, severe irritant).

-

Disposal Considerations

Dispose of contaminated waste and unused product in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material.[3] Avoid release to the environment.[3]

This guide is intended to provide comprehensive safety and handling information. It is not a substitute for a thorough understanding of the material's properties and the implementation of sound laboratory practices. Always consult the most recent Safety Data Sheet (SDS) before use.

References

- 1. sds.chemdox.com [sds.chemdox.com]

- 2. sds.chemdox.com [sds.chemdox.com]

- 3. dept.harpercollege.edu [dept.harpercollege.edu]

- 4. This compound | C6H4Br2 | CID 2733419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,4-Dibromobenzene (Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 6. This compound | 4165-56-4 [chemicalbook.com]

Methodological & Application

Application Note: Utilizing 1,4-Dibromobenzene-d4 as an Internal Standard for Precise and Accurate GC-MS Quantification

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of gas chromatography-mass spectrometry (GC-MS), achieving accurate and reproducible quantification of analytes is paramount. The use of an internal standard is a widely accepted and robust technique to correct for variations in sample preparation, injection volume, and instrument response. An ideal internal standard co-elutes with the analyte of interest and exhibits similar chemical and physical properties, but is isotopically distinct to allow for separate detection by the mass spectrometer. 1,4-Dibromobenzene-d4, a deuterated analog of 1,4-dibromobenzene, serves as an excellent internal standard for the quantification of a range of semi-volatile organic compounds, particularly halogenated aromatic compounds. Its chemical inertness, chromatographic behavior similar to many environmental pollutants and drug metabolites, and distinct mass spectrum make it a reliable choice for minimizing analytical variability and enhancing data quality.[1][2][3]

This application note provides a detailed protocol for the use of this compound as an internal standard in GC-MS analysis, complete with experimental procedures, data presentation, and workflow visualization. The methodologies described are applicable to a variety of matrices, including environmental samples and pharmaceutical preparations.

Key Properties of this compound

| Property | Value |

| Chemical Formula | C₆D₄Br₂ |

| Molecular Weight | 239.93 g/mol [4] |

| CAS Number | 4165-56-4[4] |

| Boiling Point | 219 °C |

| Melting Point | 88-90 °C |

| Purity | Typically ≥98% |

| Storage | Room temperature, protected from light and moisture.[2] |

Applications

This compound is a suitable internal standard for the GC-MS analysis of various compounds, including:

-

Persistent Organic Pollutants (POPs): Such as polychlorinated biphenyls (PCBs), polybrominated diphenyl ethers (PBDEs), and organochlorine pesticides.[5][6][7]

-

Halogenated Aromatic Compounds: Including dichlorobenzenes, dibromobenzenes, and other related structures.[8][9]

-

Pharmaceutical Intermediates and Impurities: Where structural similarity allows for effective correction.[1]

-

Environmental Contaminants: In matrices such as water, soil, and honey.[8][9][10]

Experimental Protocols

The following protocols provide a general framework for the use of this compound as an internal standard. Optimization of specific parameters may be required based on the analyte, matrix, and instrumentation.

Preparation of Stock and Working Solutions

a. This compound Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound neat material and dissolve in 10 mL of a suitable solvent (e.g., methanol, hexane, or acetone) in a class A volumetric flask.

b. Internal Standard Working Solution (e.g., 10 µg/mL): Dilute the stock solution serially with the appropriate solvent to achieve the desired concentration. The final concentration of the internal standard in the samples should be comparable to the expected concentration of the analyte.

c. Calibration Standards: Prepare a series of calibration standards containing the analyte(s) of interest at varying concentrations. Spike each calibration standard with a constant amount of the this compound working solution.

Sample Preparation

The choice of sample preparation technique will depend on the matrix. A generic liquid-liquid extraction protocol for a water sample is provided below.

-

To a 100 mL water sample, add a known amount of the this compound working solution.

-

Add a suitable extraction solvent (e.g., dichloromethane (B109758) or hexane).

-

Shake vigorously for 2 minutes and allow the layers to separate.

-

Collect the organic layer.

-

Dry the organic extract over anhydrous sodium sulfate.

-

Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

-

The sample is now ready for GC-MS analysis.

GC-MS Instrumental Parameters

The following are typical GC-MS parameters. These should be optimized for the specific application.

| Parameter | Recommended Setting |

| GC System | Agilent 8890 GC or equivalent |

| Mass Spectrometer | Agilent 5977B MSD or equivalent |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Injector Temperature | 250 °C |

| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| MS Source Temp. | 230 °C |

| MS Quad Temp. | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Selected Ion Monitoring (SIM) Ions:

-

This compound: m/z 240 (quantification), 242 (qualifier)

-

Analyte: Determine appropriate quantification and qualifier ions from the analyte's mass spectrum.

Data Presentation and Quantitative Analysis

The use of an internal standard allows for the calculation of a relative response factor (RRF), which is then used to determine the concentration of the analyte in unknown samples.

Calibration Curve: A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

Table 1: Example Calibration Data for 1,4-Dichlorobenzene (B42874) using this compound as an Internal Standard.

| Analyte Conc. (µg/kg) | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) |

| 2.4 | 15,600 | 150,000 | 0.104 |

| 10 | 64,500 | 148,500 | 0.434 |

| 50 | 325,000 | 151,000 | 2.152 |

| 100 | 652,000 | 149,000 | 4.376 |

| 300 | 1,965,000 | 150,500 | 13.056 |

This data is illustrative and based on linearity ranges reported for similar analyses.[9][11]

Method Validation Data: Method validation is crucial to ensure the reliability of the analytical results. Key validation parameters include recovery, precision (repeatability), and the limit of detection (LOD).

Table 2: Method Validation Data for the Analysis of 1,4-Dichlorobenzene in Honey using a Deuterated Internal Standard.

| Parameter | Result |

| Recovery | >91%[8][9] |

| Relative Standard Deviation (RSD) | <12%[8][9] |

| Limit of Detection (LOD) - GC-QMS | 0.6 µg/kg[8][9] |

| Limit of Detection (LOD) - GC-ITMS | 1.0 µg/kg[8][9] |

| Expanded Uncertainty (at 10 µg/kg) | 17%[8][9] |

Data adapted from a study on 1,4-dichlorobenzene analysis in honey using a deuterated internal standard.[8][9]

Visualizations

Experimental Workflow

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 1,4-Dibromobenzene (Dâ, 98%) - Cambridge Isotope Laboratories, DLM-341-5 [isotope.com]

- 3. This compound | 4165-56-4 [chemicalbook.com]

- 4. This compound | C6H4Br2 | CID 2733419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Environmental Monitoring and Analysis of Persistent Organic Pollutants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A review of the determination of persistent organic pollutants for environmental forensics investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Development and validation of a new analytical method for the determination of 1,4-dichlorobenzene in honey by gas chromatography-isotope dilution mass spectrometry after steam-distillation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. clearsynth.com [clearsynth.com]

- 11. researchgate.net [researchgate.net]

Application Note: Quantitative Analysis of Semi-Volatile Organic Compounds in Environmental Samples by LC-MS/MS using 1,4-Dibromobenzene-d4 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of semi-volatile organic compounds (SVOCs), with a focus on brominated flame retardants (BFRs), in environmental matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol incorporates 1,4-Dibromobenzene-d4 as an internal standard (IS) to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. Detailed methodologies for sample extraction, cleanup, and LC-MS/MS analysis are provided, along with representative quantitative data.

Introduction

The accurate quantification of SVOCs, such as polybrominated diphenyl ethers (PBDEs), in complex environmental samples is crucial for assessing environmental contamination and human exposure. These compounds are persistent, bioaccumulative, and potentially toxic. LC-MS/MS has emerged as a preferred analytical technique for these compounds due to its high sensitivity and selectivity, especially for thermally labile and polar substances that are challenging for gas chromatography.[1][2]

The use of a stable isotope-labeled internal standard is critical for reliable quantification in complex matrices.[3][4] An ideal internal standard co-elutes with the analytes of interest and behaves similarly during sample preparation and ionization, thus compensating for variations in the analytical process.[5][6] this compound is a suitable deuterated internal standard for the analysis of various halogenated SVOCs due to its structural similarity and chemical properties. This application note provides a comprehensive protocol for its use in a quantitative LC-MS/MS workflow.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) for Soil Samples

-

Sample Homogenization: Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris. Homogenize the sieved sample by thorough mixing.

-

Extraction:

-

Weigh 5 g of the homogenized soil into a 50 mL polypropylene (B1209903) centrifuge tube.

-

Spike the sample with a known amount of this compound solution (e.g., 50 µL of a 1 µg/mL solution).

-

Add 10 mL of a 1:1 (v/v) mixture of acetone (B3395972) and hexane (B92381).

-

Vortex the sample for 1 minute.

-

Sonicate the sample in an ultrasonic bath for 15 minutes.

-

Centrifuge the sample at 4000 rpm for 10 minutes.

-

Carefully transfer the supernatant to a clean collection tube.

-

Repeat the extraction process (steps 3-7) two more times, combining the supernatants.

-

-

Solvent Exchange and Concentration:

-

Evaporate the combined extract to near dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of hexane for SPE cleanup.

-

-

Solid-Phase Extraction (SPE) Cleanup:

-

Use a silica (B1680970) gel SPE cartridge (e.g., 6 mL, 500 mg).

-

Condition the cartridge with 5 mL of hexane.

-

Load the reconstituted extract onto the conditioned cartridge.

-

Wash the cartridge with 5 mL of hexane to remove interferences.

-

Elute the target analytes and the internal standard with 10 mL of a 1:1 (v/v) mixture of hexane and dichloromethane.

-

-

Final Preparation:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the final residue in 500 µL of a 90:10 (v/v) mixture of methanol (B129727) and water for LC-MS/MS analysis.

-

LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatography (LC):

-

System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

Gradient:

-

0-1 min: 30% B

-

1-10 min: 30-95% B

-

10-12 min: 95% B

-

12.1-15 min: 30% B (re-equilibration)

-

-

-

Tandem Mass Spectrometry (MS/MS):

-

System: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI) in negative ion mode.

-

Ion Source Temperature: 350°C.

-

Capillary Voltage: 3.5 kV.

-

Gas Flow:

-

Nebulizer Gas: 45 psi

-

Drying Gas: 10 L/min

-

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

Data Presentation

The following tables summarize the expected quantitative data for the analysis of representative PBDEs using this compound as an internal standard.

Table 1: Optimized MRM Transitions and Collision Energies

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |

| BDE-47 (Analyte) | 486.7 | 79.0 | 45 | 50 |

| BDE-99 (Analyte) | 564.6 | 79.0 | 50 | 50 |

| BDE-153 (Analyte) | 643.5 | 79.0 | 55 | 50 |

| This compound (IS) | 239.9 | 78.0 | 40 | 50 |

Table 2: Method Validation Data

| Parameter | BDE-47 | BDE-99 | BDE-153 |

| Linear Range (ng/g) | 0.1 - 100 | 0.1 - 100 | 0.1 - 100 |

| Correlation Coefficient (r²) | >0.995 | >0.995 | >0.995 |

| Limit of Detection (LOD) (ng/g) | 0.03 | 0.04 | 0.05 |

| Limit of Quantification (LOQ) (ng/g) | 0.1 | 0.12 | 0.15 |

| Recovery (%) | 92 ± 7 | 95 ± 6 | 90 ± 8 |

| Precision (RSD %) | < 10 | < 10 | < 12 |

Visualizations

Caption: Experimental workflow for the quantitative analysis of SVOCs.

Caption: Principle of isotopic dilution for quantitative analysis.

Conclusion

The described LC-MS/MS method, utilizing this compound as an internal standard, provides a reliable and accurate approach for the quantification of semi-volatile organic compounds in complex environmental matrices. The detailed sample preparation protocol and optimized instrumental conditions ensure high sensitivity and reproducibility. This application note serves as a valuable resource for researchers and scientists involved in environmental monitoring and analysis.

References

Application Notes and Protocols: 1,4-Dibromobenzene-d4 in NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 1,4-Dibromobenzene-d4 in Nuclear Magnetic Resonance (NMR) spectroscopy. The information is tailored for professionals in research, scientific analysis, and drug development.

Application as an Internal Standard in Quantitative NMR (qNMR)

This compound is an excellent internal standard for quantitative NMR (qNMR) analysis.[1] Its simple, well-defined signal in the aromatic region of the ¹H NMR spectrum, which does not overlap with many common analytes, makes it a reliable reference for determining the concentration and purity of a substance. The deuteration of the aromatic ring ensures that the molecule itself does not produce a significant signal in the ¹H NMR spectrum, minimizing interference with the analyte signals. The residual proton signal, if any, would be a very sharp singlet, ideal for quantification.

Key Advantages as a qNMR Standard:

-

Chemical Inertness: Does not typically react with a wide range of analytes or solvents.

-

Signal Simplicity: Gives a sharp singlet in the aromatic region, simplifying integration.

-

Thermal Stability: Stable over a wide range of temperatures.

-

Good Solubility: Soluble in many common organic NMR solvents.

Quantitative Data

| Compound | Nucleus | Chemical Shift (δ) in CDCl₃ (ppm) | Multiplicity | Notes |

| 1,4-Dibromobenzene | ¹H | ~7.42 | Singlet | All four protons are chemically equivalent.[2] |

| 1,4-Dibromobenzene | ¹³C | ~123.2 (C-Br), ~132.5 (C-H) | Singlet, Singlet | In a proton-decoupled spectrum. |

| This compound | ¹H | Expected to be a very low intensity residual signal slightly upfield of 7.42 ppm | Singlet | The primary signal for quantification would be from a known quantity of the standard. |